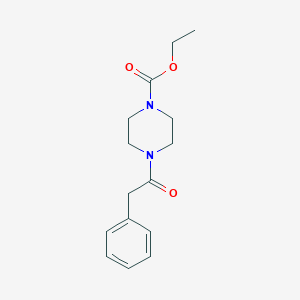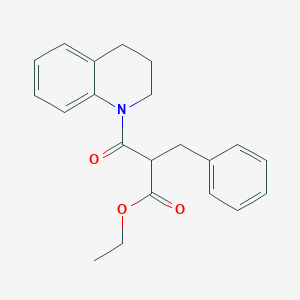![molecular formula C21H20N2O4 B11616708 3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11616708.png)
3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate can be achieved through a multi-step process involving the following key steps:
Condensation Reaction: The initial step involves the condensation of 3-methyl aniline with ethyl acetoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate enamine.
Cyclization: The enamine undergoes cyclization with 2,4-pentanedione under reflux conditions to form the quinoline core.
Esterification: The final step involves the esterification of the quinoline derivative with ethyl chloroformate in the presence of a base, such as triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Brominated quinoline derivatives.
Applications De Recherche Scientifique
3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the amino and ester functionalities, allows for diverse chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-O-ethyl 6-O-methyl 4-(3-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-21(25)17-12-22-18-9-8-14(20(24)26-3)11-16(18)19(17)23-15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3,(H,22,23) |
Clé InChI |
MDYGSKHYADELDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616626.png)

![2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11616640.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11616645.png)
![2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11616648.png)
![2-[(3-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11616653.png)
![3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11616656.png)
![ethyl 4-[({2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11616657.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11616658.png)
![propan-2-yl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11616674.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11616675.png)



